molecular formula C12H12N2O2 B1618159 4-acetyl-5-methyl-2-phenyl-4H-pyrazol-3-one CAS No. 4173-74-4

4-acetyl-5-methyl-2-phenyl-4H-pyrazol-3-one

Cat. No.: B1618159
CAS No.: 4173-74-4
M. Wt: 216.24 g/mol
InChI Key: LQEMQGRMLUUWAW-UHFFFAOYSA-N
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Description

4-acetyl-5-methyl-2-phenyl-4H-pyrazol-3-one: is a heterocyclic compound that belongs to the pyrazolone family. It is characterized by a pyrazole ring substituted with acetyl, methyl, and phenyl groups. This compound is known for its versatile applications in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-acetyl-5-methyl-2-phenyl-4H-pyrazol-3-one typically involves the condensation of ethyl acetoacetate with phenylhydrazine, followed by cyclization. The reaction is usually carried out in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and concentration to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 4-acetyl-5-methyl-2-phenyl-4H-pyrazol-3-one can undergo oxidation reactions to form corresponding pyrazolone derivatives.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the acetyl or phenyl groups are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed:

    Oxidation: Pyrazolone derivatives with additional oxygen functionalities.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted pyrazolones with varied functional groups.

Scientific Research Applications

Chemistry: 4-acetyl-5-methyl-2-phenyl-4H-pyrazol-3-one is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the preparation of various pyrazolone derivatives with potential pharmaceutical applications.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules. It is also used in the development of bioactive molecules with antimicrobial and anticancer properties.

Medicine: this compound and its derivatives are investigated for their therapeutic potential. They exhibit anti-inflammatory, analgesic, and antipyretic activities, making them candidates for drug development.

Industry: In the industrial sector, this compound is utilized in the synthesis of dyes, pigments, and agrochemicals. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 4-acetyl-5-methyl-2-phenyl-4H-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. It can also interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

  • 4-acetyl-5-methyl-2-phenyl-2,4-dihydro-pyrazol-3-one
  • 3-methyl-1-phenyl-4-acetyl-2-pyrazoline-5-one
  • 4-propionyl-3-methyl-1-phenylpyrazolone-5-one

Comparison: 4-acetyl-5-methyl-2-phenyl-4H-pyrazol-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and reactivity, making it more suitable for certain synthetic and medicinal applications. Its acetyl group enhances its ability to participate in various chemical reactions, while the phenyl group contributes to its biological activity.

Properties

IUPAC Name

4-acetyl-5-methyl-2-phenyl-4H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-8-11(9(2)15)12(16)14(13-8)10-6-4-3-5-7-10/h3-7,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQEMQGRMLUUWAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1C(=O)C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90332645
Record name 4-acetyl-5-methyl-2-phenyl-4H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90332645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4173-74-4
Record name 4-acetyl-5-methyl-2-phenyl-4H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90332645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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